molecular formula C5H8ClF3O3S B13490466 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride

Cat. No.: B13490466
M. Wt: 240.63 g/mol
InChI Key: YKQCONRRADSCKV-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H8ClF3O3S It is characterized by the presence of a trifluoroethoxy group attached to a propane-1-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2,2,2-trifluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: The major product is the corresponding sulfonic acid.

    Reduction: The major product is the corresponding sulfonamide.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The trifluoroethoxy group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride
  • 3-(2,2,2-Trifluoroethoxy)propionitrile
  • 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Uniqueness

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and various industrial applications.

Properties

Molecular Formula

C5H8ClF3O3S

Molecular Weight

240.63 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClF3O3S/c6-13(10,11)3-1-2-12-4-5(7,8)9/h1-4H2

InChI Key

YKQCONRRADSCKV-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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